1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1 and a pyrazol-1-ylcarbonyl group at position 5, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazone dianions with diethyl oxalate . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like n-butyllithium. The reaction mixture is then quenched with an acid, such as p-toluenesulfonic acid, to yield the desired pyrazole derivative .
Chemical Reactions Analysis
1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-5-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and reactivity.
Ethyl (1-ethyl-1H-pyrazol-5-yl)acetate:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
(5-amino-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-13-7(6-8(10)12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUXIWSWSNKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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